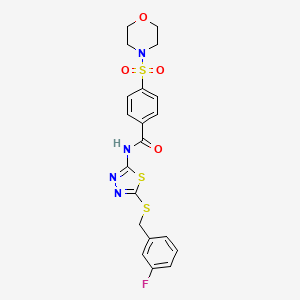

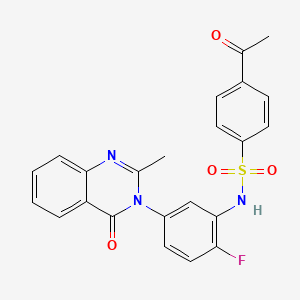

4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound known for its applications in medicinal chemistry. It features a complex structure that integrates multiple functional groups, enabling its versatility in diverse reactions and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves several key steps, typically starting with the preparation of quinazolinone derivatives. These intermediates are then further functionalized by introducing a sulfonamide group, followed by the acetylation process to yield the final compound. Common reagents may include acetic anhydride, sulfonyl chlorides, and appropriate catalysts or bases to facilitate the reactions.

Industrial Production Methods: Industrial-scale production of this compound often utilizes efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Reaction parameters such as temperature, pressure, solvent choice, and reaction times are meticulously controlled to ensure reproducibility and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group or the quinazolinone moiety.

Reduction: Reduction of the quinazolinone can yield various derivatives with potential alterations in biological activity.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring or sulfonamide nitrogen.

Common Reagents and Conditions: Reagents such as hydrogen peroxide, lithium aluminium hydride, or nucleophiles like amines and thiols may be employed. Conditions often involve controlled temperatures, inert atmospheres, and specific solvent environments.

Major Products: Depending on the reaction type, major products can include hydroxylated derivatives (oxidation), reduced quinazolinones (reduction), or substituted sulfonamides (substitution).

Aplicaciones Científicas De Investigación

4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has notable applications in:

Chemistry: As a versatile intermediate in the synthesis of more complex molecules or as a reagent in diverse organic reactions.

Biology: In studies related to enzyme inhibition, particularly those enzymes associated with disease states.

Medicine: Potential roles as an anti-cancer agent, anti-inflammatory compound, or in antimicrobial therapies, depending on the specific molecular interactions it engages in.

Industry: Used in the development of new materials or chemical processes, given its unique structure and reactive sites.

Mecanismo De Acción

When comparing this compound with similar entities such as 4-acetyl-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide or 4-acetyl-N-(2-fluoro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, it stands out due to its specific fluoro and methyl substitutions. These modifications can significantly influence the compound's reactivity, solubility, and biological activity, highlighting its unique attributes and enhancing its utility in various applications.

Comparación Con Compuestos Similares

4-acetyl-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

4-acetyl-N-(2-fluoro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

This comprehensive overview provides insight into the multifaceted nature and scientific importance of 4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide. Intrigued by any specific aspect?

Propiedades

IUPAC Name |

4-acetyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4S/c1-14(28)16-7-10-18(11-8-16)32(30,31)26-22-13-17(9-12-20(22)24)27-15(2)25-21-6-4-3-5-19(21)23(27)29/h3-13,26H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBAILWRAQBAMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea](/img/structure/B2947670.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2947671.png)

![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)

![N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2947675.png)

![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2947681.png)

![6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)

![tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B2947683.png)

![2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine](/img/structure/B2947687.png)

![3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2947688.png)